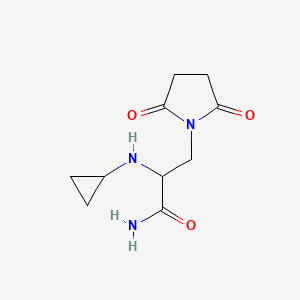![molecular formula C8H13NO2 B13531618 Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a bicyclic framework that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . Another approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar bicyclic compounds often involves batchwise processes. These processes are designed to deliver multigram quantities of the target compound, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is used in the design of novel drugs, especially those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of various organic compounds.
Azabicyclo[2.2.2]octane: Utilized in medicinal chemistry for its ability to interact with biological targets.
The uniqueness of this compound lies in its specific bicyclic structure, which provides distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)9-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
OEQREFVMJBYLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)





![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
